molecular formula C9H7BrN2 B1371710 2-bromo-1-phenyl-1H-imidazole CAS No. 1034566-05-6

2-bromo-1-phenyl-1H-imidazole

Cat. No. B1371710
M. Wt: 223.07 g/mol
InChI Key: KKPQUNLAAJJUCR-UHFFFAOYSA-N
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Description

2-Bromo-1-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles play an important role in medicinal chemistry, as many of its derivatives have demonstrated significant biological activity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives involves various methods and synthetic analogues . For instance, the synthesis of 2-bromo-1-methylimidazole involves the use of 2-Bromo-1-methylimidazole in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .


Molecular Structure Analysis

The molecular structure of 2-bromo-1-phenyl-1H-imidazole is characterized by the presence of a bromine atom and a phenyl group attached to an imidazole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms, which gives it unique chemical properties .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

General Applications of Imidazole-Containing Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : Imidazole is used as the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Specific Application of 2-Bromo-1-Methyl-1H-Imidazole

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-Bromo-1-methyl-1H-imidazole can be used in the synthesis of certain compounds .
  • Methods of Application : This compound can be used to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine and 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene .
  • Results or Outcomes : The synthesized compound can form a bimetallic platinum (II) complex with potent cytotoxic activity .

Synthesis of Substituted Imidazoles

  • Scientific Field : Organic Chemistry
  • Summary of Application : The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The review highlights the bonds constructed during the formation of the imidazole .
  • Results or Outcomes : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Antioxidant Potential

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
  • Methods of Application : For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives have been synthesized .
  • Results or Outcomes : These compounds showed good scavenging potential as compared to ascorbic acid, which was used as a positive control .

Organic Chemical Synthesis Intermediate

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-Bromoimidazole is used as an organic chemical synthesis intermediate .
  • Methods of Application : This compound can be used in various organic synthesis processes .
  • Results or Outcomes : The specific outcomes depend on the particular synthesis process .

Various Biological Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The derivatives of 1, 3-diazole show different biological activities .
  • Methods of Application : These derivatives can be used in various medicinal applications .
  • Results or Outcomes : The derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

2-Bromo-1-phenyl-1H-imidazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazole and its derivatives continue to be a rich source of chemical diversity and have a wide range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-bromo-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPQUNLAAJJUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670703
Record name 2-Bromo-1-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-phenyl-1H-imidazole

CAS RN

1034566-05-6
Record name 2-Bromo-1-phenyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034566-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-phenyl-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID60670703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-phenyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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